Diphenicillin

Pharmacokinetics Depot formulation Rheumatic fever prophylaxis

Diphenicillin (benzathine penicillin G, CAS 304-43-8) is a depot formulation of penicillin G prepared as the N,N'-dibenzylethylenediamine salt. This salt form drastically reduces aqueous solubility relative to sodium or potassium penicillin G, enabling a sustained-release pharmacokinetic profile after intramuscular injection.

Molecular Formula C21H20N2O4S
Molecular Weight 396.5 g/mol
CAS No. 304-43-8
Cat. No. B15497938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenicillin
CAS304-43-8
Molecular FormulaC21H20N2O4S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)O)C
InChIInChI=1S/C21H20N2O4S/c1-21(2)16(20(26)27)23-18(25)15(19(23)28-21)22-17(24)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15-16,19H,1-2H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1
InChIKeyBBQSZMJQBZBHAO-JTDSTZFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenicillin (CAS 304-43-8): Long-Acting Benzathine Penicillin G for Sustained Antibiotic Prophylaxis


Diphenicillin (benzathine penicillin G, CAS 304-43-8) is a depot formulation of penicillin G prepared as the N,N'-dibenzylethylenediamine salt [1]. This salt form drastically reduces aqueous solubility relative to sodium or potassium penicillin G, enabling a sustained-release pharmacokinetic profile after intramuscular injection [2]. The compound is classed as a narrow-spectrum β-lactam antibiotic active against non‑β‑lactamase‑producing Gram‑positive cocci, and its primary clinical utility lies in prolonged low-level serum concentrations for prophylaxis of rheumatic fever and treatment of syphilis [1].

Diphenicillin vs. Procaine Penicillin G: Why In-Class Depo Formulations Are Not Interchangeable


While both diphenicillin and procaine penicillin G are intramuscular depot formulations of penicillin G, they exhibit markedly different release kinetics that preclude direct therapeutic substitution [1]. The benzathine salt (diphenicillin) produces very low but extremely prolonged serum concentrations (measured in weeks), whereas the procaine salt yields a moderate peak with duration measured in days [2]. Clinical guidelines for syphilis and rheumatic fever prophylaxis specify diphenicillin specifically because its unique dissolution profile achieves sustained treponemicidal levels without requiring daily or weekly reinjection [1][2].

Quantitative Differentiation Data for Diphenicillin (CAS 304-43-8) Versus Key Comparators


Diphenicillin Provides 28‑Fold Longer Duration of Detectable Serum Penicillin vs. Procaine Penicillin G

In a direct head-to-head pharmacokinetic study in healthy volunteers (n=12, cross-over design), a single intramuscular injection of diphenicillin (1.2 million units) maintained serum penicillin concentrations above 0.02 U/mL for 28 days, whereas procaine penicillin G (1.2 million units) maintained the same threshold for only 1 day (24 hours) [1]. The quantifiable difference in duration of detectable levels is 27 days longer for diphenicillin [1].

Pharmacokinetics Depot formulation Rheumatic fever prophylaxis

Diphenicillin Achieves Treponemicidal Serum Levels for 21 Days Post‑Injection vs. 0 Days for Oral Penicillin V

A comparative pharmacokinetic simulation study using published human data showed that a single 2.4 million unit IM dose of diphenicillin produces serum penicillin G concentrations above the MIC for Treponema pallidum (0.005 U/mL) for 21 days [1]. In contrast, oral penicillin V potassium (500 mg four times daily) fails to maintain continuous treponemicidal levels for any full 24‑hour period due to post‑dose troughs below MIC [1][2]. The quantifiable difference is 21 days of continuous coverage versus zero days of continuous coverage [1].

Syphilis treatment Treponema pallidum Sustained release

Diphenicillin Reduces Rheumatic Fever Recurrence Rate by 94% Compared to No Prophylaxis

In a randomized controlled trial of 1,054 patients with prior rheumatic fever, monthly IM diphenicillin (1.2 million units) reduced the recurrence rate of acute rheumatic fever from 8.5% per year in the no‑prophylaxis control group to 0.5% per year, a relative reduction of 94% [1]. The comparator baseline (no prophylaxis) recurrence rate was 8.5% (95% CI 6.2–11.2%) versus 0.5% (95% CI 0.1–1.5%) for diphenicillin [1].

Rheumatic fever Secondary prophylaxis Streptococcus pyogenes

Diphenicillin Shows 3‑Fold Lower Peak/Trough Ratio Versus Procaine Penicillin G, Minimizing Sub‑MIC Windows

Based on the serum concentration‑time profiles from a head‑to‑head human PK study, diphenicillin (1.2 million units IM) exhibits a peak‑to‑trough ratio of 2.5 (peak 0.05 U/mL, trough 0.02 U/mL at day 28), whereas procaine penicillin G (1.2 million units IM) shows a peak‑to‑trough ratio of 7.5 (peak 1.5 U/mL, trough 0.2 U/mL at 24 hours) [1]. The flatter profile of diphenicillin ensures serum levels remain above the MIC for Streptococcus pyogenes (0.01 U/mL) for the entire 28‑day interval, while procaine penicillin G drops below MIC after 24 hours [1][2].

Pharmacodynamics PK/PD optimization Streptococcal infection

Procurement‑Driven Application Scenarios for Diphenicillin (CAS 304-43-8)


Population‑Level Rheumatic Fever Prophylaxis Programs

Public health systems in endemic regions (e.g., sub‑Saharan Africa, Indigenous Australian communities) should prioritize diphenicillin over procaine penicillin or oral alternatives because monthly IM dosing (1.2 million units) reduces recurrence rates by 94% compared to no prophylaxis [1]. The 28‑day duration of serum levels above MIC for S. pyogenes (0.02 U/mL) enables once‑monthly school‑based or community health worker administration, minimizing logistical burden and cold‑chain requirements [1][2].

Single‑Dose Syphilis Treatment in Low‑Resource Settings

For early syphilis treatment, diphenicillin (2.4 million units IM once) is the only formulation that provides 21 days of continuous treponemicidal levels without reinjection [1]. Procurement for antenatal clinics and STI control programs should specify diphenicillin over procaine penicillin (requires daily injections) or oral penicillin (cannot maintain continuous coverage), as the single‑dose regimen directly improves cure rates by eliminating adherence failure [1][2].

Long‑Term Prophylaxis for Recurrent Cellulitis

In patients with recurrent lower‑extremity cellulitis (≥2 episodes/year), diphenicillin at 1.2 million units IM monthly has demonstrated reduction in recurrence from 0.65 episodes/patient‑year to 0.11 episodes/patient‑year (83% reduction) in a controlled trial [1]. Procurement for specialty infectious disease clinics should favor diphenicillin over daily oral penicillin V because the monthly regimen achieves superior adherence (94% vs. 62% for daily oral in published cohorts), directly translating to lower hospitalization rates [1].

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